N-ethyl-2-nitro-5-(1-piperazinyl)aniline
Description
N-Ethyl-2-nitro-5-(1-piperazinyl)aniline is a nitroaniline derivative featuring a piperazine ring at the 5-position and an ethyl group as the N-substituent. The core structure includes a nitro group (electron-withdrawing) at position 2 and a piperazine moiety (electron-rich) at position 5, which are critical for interactions in pharmacological contexts, such as anticancer activity .
Properties
IUPAC Name |
N-ethyl-2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-11-9-10(3-4-12(11)16(17)18)15-7-5-13-6-8-15/h3-4,9,13-14H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIWRXQRBBQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
N-Allyl vs. N-Ethyl Substitutions
- N-Allyl-2-nitro-5-(1-piperazinyl)aniline (): Molecular Formula: C₁₃H₁₈N₄O₂; Molar Mass: 262.313 g/mol. Its hydrochloride salt (C₁₃H₁₉ClN₄O₂; Molar Mass: 298.77 g/mol) enhances aqueous solubility .
- Hypothetical N-Ethyl Analog :
- Expected Molecular Formula: C₁₂H₁₇N₄O₂ (assuming ethyl replaces allyl).
- The ethyl group’s shorter alkyl chain may reduce steric hindrance compared to allyl, improving membrane permeability but decreasing solubility.
Piperazine Modifications
- 5-[4-(2-(N,N-Dimethylaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) (): Molecular Formula: C₁₆H₂₅N₅O₃; Molar Mass: 336.20 g/mol. The dimethylaminoethyl substituent increases basicity and solubility (mp: 166.2–168.7°C; Yield: 81.2%) .
- 5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline (): Molecular Formula: C₂₇H₃₀N₄O₄S; Molar Mass: 506.62 g/mol.
Key Research Findings
Substituent Chain Length : Shorter chains (ethyl vs. allyl) reduce molecular weight and may enhance blood-brain barrier penetration.
Electron Effects : Nitro groups at position 2 enhance electrophilicity, critical for covalent binding to biological targets.
Salt Forms : Hydrochloride derivatives (e.g., ) are preferred for drug formulation due to improved stability and solubility .
Q & A
Q. What are the common synthetic routes for N-ethyl-2-nitro-5-(1-piperazinyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:
Nitration : Introduce the nitro group at the ortho position to the ethyl group via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
Piperazinyl Substitution : React the intermediate with piperazine under nucleophilic aromatic substitution (SNAr) conditions, leveraging the nitro group’s meta-directing effect. Optimization can use a Box-Behnken experimental design to assess temperature, solvent polarity, and stoichiometry .
- Key Validation : Monitor reaction progress via TLC and intermediate characterization using NMR and mass spectrometry .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Resolve aromatic protons and piperazinyl CH₂ groups in DMSO-d₆ or CDCl₃. Nitro groups cause deshielding of adjacent protons .
- HRMS : Confirm molecular weight and fragmentation patterns.
- Crystallography :
- Use X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. APEX2 and SAINT software aid in data collection and processing .
- Elemental Analysis : Verify purity (>95%) via C/H/N ratios .
Q. How does the presence of nitro and piperazinyl groups influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Nitro Group : Electron-withdrawing nature increases susceptibility to photodegradation. Conduct accelerated stability studies under UV light (e.g., 254 nm) and analyze degradation products via HPLC-MS .
- Piperazinyl Group : Basic nitrogen atoms may protonate under acidic conditions, altering solubility. Test stability in buffers (pH 3–10) at 25–60°C for 48 hours. Monitor decomposition via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for SNAr reactions. Compare substituent effects (e.g., ethyl vs. methyl groups) on reaction rates.
- MD Simulations : Predict solvent effects (e.g., DMF vs. DMSO) on reaction pathways. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants) .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence (R₁ < 0.05) .
- Disorder Modeling : For flexible piperazinyl groups, apply PART/SUMP restraints and test occupancy ratios. Cross-validate with electron density maps (e.g., Fo-Fc maps) .
- Cross-Validation : Compare results with independent refinement using Phenix or Olex2 and analyze residual density plots .
Q. How to design biological assays to evaluate the compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Enzyme Inhibition Assays :
In Vitro COX-2 Assay : Use recombinant COX-2 and arachidonic acid substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values determine potency .
Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses in the COX-2 active site. Prioritize compounds with ΔG < -8 kcal/mol for synthesis .
- Cytotoxicity Screening : Test against human cell lines (e.g., HEK293) using MTT assays to rule off-target effects .
Safety and Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar aniline derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare IC₅₀ values, assay conditions (e.g., cell type, incubation time), and substituent effects. Use ANOVA to identify statistically significant variables .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
